molecular formula C14H9Cl2IO2 B2980461 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 676624-14-9

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde

Cat. No.: B2980461
CAS No.: 676624-14-9
M. Wt: 407.03
InChI Key: LHGVMKHTOBSBEI-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde is an organic compound with the molecular formula C14H10Cl2IO2 It is a derivative of benzaldehyde, featuring both dichlorobenzyl and iodo substituents

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

Future research could explore the reactivity of this compound, its potential uses in synthesis, and any biological activity it might have .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 3-iodobenzaldehyde.

    Reaction with 3,4-Dichlorobenzyl Alcohol: The 3-iodobenzaldehyde is reacted with 3,4-dichlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzoic acid.

    Reduction: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Lacks the iodo substituent, which may affect its reactivity and binding properties.

    3-Iodo-4-methoxybenzaldehyde: Contains a methoxy group instead of the dichlorobenzyl group, leading to different chemical and biological properties.

Uniqueness

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde is unique due to the presence of both dichlorobenzyl and iodo groups, which can confer distinct reactivity and binding characteristics. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IO2/c15-11-3-1-10(5-12(11)16)8-19-14-4-2-9(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGVMKHTOBSBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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